molecular formula C12H18O2 B14356651 6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one CAS No. 93248-68-1

6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one

Cat. No.: B14356651
CAS No.: 93248-68-1
M. Wt: 194.27 g/mol
InChI Key: WISRYKYLJFHJKU-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a pentenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclohexene ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ more robust catalysts and optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group makes it susceptible to oxidation, while the double bond in the cyclohexene ring can participate in addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like alkyl halides can replace the hydroxyl group with an alkyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can produce a variety of alkylated derivatives.

Scientific Research Applications

6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for creating new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. The double bond in the cyclohexene ring can participate in electron transfer reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-penten-2-one: An isomer with a similar structure but different functional groups.

    2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: A compound with a similar cyclohexene ring and side chain but different substituents.

    2-Pentene, 3-methyl-, (E)-: A related compound with a similar pentenyl side chain but different ring structure.

Uniqueness

6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one is unique due to its combination of functional groups and ring structure. The presence of both a hydroxyl group and a double bond in the cyclohexene ring provides a versatile platform for various chemical reactions. This combination of features makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93248-68-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

6-hydroxy-3-methyl-2-pent-3-enylcyclohex-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-3-4-5-6-10-9(2)7-8-11(13)12(10)14/h3-4,11,13H,5-8H2,1-2H3

InChI Key

WISRYKYLJFHJKU-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=C(CCC(C1=O)O)C

Origin of Product

United States

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